1-(4-Bromophenyl)-3-methylpyrazole

Lipophilicity Drug design ADME prediction

1-(4-Bromophenyl)-3-methylpyrazole (CAS 98946-73-7) is a disubstituted 1,3-pyrazole derivative bearing a 4-bromophenyl group at N1 and a methyl group at C3, with molecular formula C10H9BrN2 and molecular weight 237.10 g/mol. The compound serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical research, characterized by a computed polar surface area (PSA) of 17.82 Ų and a measured logP of 2.94.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 98946-73-7
Cat. No. B1532277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-3-methylpyrazole
CAS98946-73-7
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H9BrN2/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,1H3
InChIKeyHQNNVHWAUQVTKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-3-methylpyrazole (CAS 98946-73-7): Core Scaffold Identity and Procurement Position


1-(4-Bromophenyl)-3-methylpyrazole (CAS 98946-73-7) is a disubstituted 1,3-pyrazole derivative bearing a 4-bromophenyl group at N1 and a methyl group at C3, with molecular formula C10H9BrN2 and molecular weight 237.10 g/mol . The compound serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical research, characterized by a computed polar surface area (PSA) of 17.82 Ų and a measured logP of 2.94 . Commercially available at ≥98% purity from multiple suppliers, it is primarily employed as a synthetic intermediate for constructing more complex pyrazole-based libraries and as a reference standard for analytical method development .

Why 1-(4-Bromophenyl)-3-methylpyrazole Cannot Be Swapped with Closest Analogs Without Risk


In-class pyrazole building blocks with superficially similar substitution patterns—such as the des-methyl analog 1-(4-bromophenyl)-1H-pyrazole, the regioisomeric 3-(4-bromophenyl)-1-methyl-1H-pyrazole, or the chloro congener 1-(4-chlorophenyl)-3-methylpyrazole—exhibit measurably divergent physicochemical profiles that directly impact reactivity, downstream formulation behavior, and biological readouts. Lipophilicity differences of 0.12 to 0.26 logP units alter predicted membrane permeability and protein binding [1], while the Ar-Br versus Ar-Cl bond dissociation energy gap (~8 kcal/mol) governs cross-coupling reaction kinetics and yields [2]. Blind substitution with a cheaper or more readily available analog without verifying these parameters can lead to failed synthetic routes, irreproducible biological data, or invalid structure-activity relationship (SAR) conclusions.

Quantitative Evidence Guide: 1-(4-Bromophenyl)-3-methylpyrazole vs. Closest Analogs


Lipophilicity Advantage Over Des-Methyl Analog 1-(4-Bromophenyl)-1H-pyrazole

The target compound exhibits a computed logP of 2.94, which is 0.12 log units higher than the des-methyl analog 1-(4-bromophenyl)-1H-pyrazole (logP = 2.83) [1]. This incremental increase in lipophilicity arises from the electron-donating 3-methyl substituent on the pyrazole ring, enhancing hydrophobic character without altering the polar surface area (PSA remains 17.82 Ų for both). In a medicinal chemistry context, a ΔlogP of +0.12 translates to a predicted ~1.3-fold increase in octanol-water partition coefficient, which may improve passive membrane diffusion while maintaining the same hydrogen-bonding capacity.

Lipophilicity Drug design ADME prediction

LogP Differentiation from Regioisomer 3-(4-Bromophenyl)-1-methyl-1H-pyrazole

The target compound (1-(4-bromophenyl)-3-methyl regioisomer) has a measured logP of 2.94, which is 0.26 log units lower than its regioisomer 3-(4-bromophenyl)-1-methyl-1H-pyrazole (logP = 3.20) . This substantial difference arises because in the target regioisomer, the 4-bromophenyl ring is directly attached to the N1 nitrogen, whereas in the comparator the bromophenyl is at C3 with a methyl group on N1. The reversed substitution pattern alters the dipole moment and hydrogen-bond acceptor capacity of the pyrazole core, yielding distinctly different solvation and partitioning behavior.

Regioisomer Lipophilicity SAR

Ar-Br vs. Ar-Cl Bond Reactivity Advantage in Cross-Coupling Chemistry

The para-bromine substituent on the phenyl ring of the target compound (C-Br bond dissociation energy ~71 kcal/mol) is inherently more reactive toward Pd(0)-catalyzed oxidative addition than the C-Cl bond (~79 kcal/mol) in the chloro analog 1-(4-chlorophenyl)-3-methylpyrazole [1]. This ~8 kcal/mol lower activation barrier translates to faster reaction rates and higher yields under milder conditions in Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type couplings. In practical terms, aryl bromides typically require lower catalyst loadings (0.5–2 mol% Pd) and shorter reaction times compared to aryl chlorides, which often demand specialized ligands and elevated temperatures [2].

Cross-coupling Bond dissociation energy Synthetic chemistry

Validated Synthetic Utility as Paal-Knorr Condensation Precursor

The 5-amino derivative of the target scaffold, 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine—directly accessible from the parent compound via nitration and reduction—has been successfully employed as the key amine component in a citric acid-catalyzed Paal-Knorr condensation with acetonylacetone to yield a novel pyrrole-pyrazole hybrid (C16H16BrN3) . The reaction was conducted under eco-friendly conditions using stoichiometric amounts of reactants and a biodegradable organocatalyst, and the product structure was unequivocally confirmed by X-ray crystallography, spectroscopic, and TGA-DSC thermal analyses. This demonstrates that the 1-(4-bromophenyl)-3-methylpyrazole core can be smoothly elaborated into structurally complex, crystallographically characterizable heterocycles.

Synthetic methodology Paal-Knorr reaction Building block

Polar Surface Area: CNS Drug-Likeness vs. Bulky Pyrazole Derivatives

The target compound possesses a polar surface area of 17.82 Ų , which is identical to the des-methyl analog 1-(4-bromophenyl)-1H-pyrazole [1] but significantly lower than more heavily functionalized pyrazole derivatives such as 1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (PSA ~46 Ų, estimated from the aldehyde group addition) or 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine (PSA ~38.82 Ų, incorporating the primary amine). The low PSA of 17.82 Ų, combined with zero hydrogen-bond donors and a single hydrogen-bond acceptor, places the compound well within the established CNS drug-likeness threshold (PSA < 60–70 Ų) [2].

PSA CNS penetration Physicochemical profiling

Commercial Purity Benchmarking: 98% vs. Alternative Sources

The target compound is consistently available at ≥98% purity from multiple independent suppliers including abcr GmbH, CymitQuimica, and Fluorochem . In contrast, some closely related analogs such as 1-(4-bromophenyl)-1H-pyrazole are offered at minimum purities of 95% [1], and the regioisomer 3-(4-bromophenyl)-1-methyl-1H-pyrazole is listed at 98% purity but with higher price per gram and longer lead times . The combination of high purity (98%) and multi-source availability reduces procurement risk and ensures reproducibility in sensitive applications such as analytical reference standard preparation and high-throughput screening.

Purity Procurement Quality control

Optimal Application Scenarios for 1-(4-Bromophenyl)-3-methylpyrazole Based on Quantitative Evidence


CNS-Targeted Fragment-Based Drug Discovery Libraries

With a tPSA of 17.82 Ų and logP of 2.94—both within the CNS drug-likeness envelope—1-(4-bromophenyl)-3-methylpyrazole is an ideal core scaffold for constructing fragment libraries aimed at neurological targets. Compared to the des-methyl analog (identical PSA but lower logP) and the regioisomer (higher logP, potentially exceeding optimal CNS range), the target compound offers the most balanced physicochemical profile for blood-brain barrier penetration. Procurement at 98% purity ensures minimal interference from impurities during fragment screening assays. [1]

Palladium-Catalyzed Diversification for Parallel SAR Libraries

The para-bromine substituent (C-Br BDE ≈71 kcal/mol) provides a reactive handle for Suzuki-Miyaura cross-coupling, enabling rapid parallel diversification of the phenyl ring with aryl, heteroaryl, and alkenyl boronic acids. This reactivity advantage over the chloro analog (C-Cl BDE ≈79 kcal/mol) translates to shorter reaction cycles and lower catalyst consumption, which is critical in high-throughput medicinal chemistry environments where dozens to hundreds of analogs must be produced for SAR exploration. [2][3]

Agrochemical Intermediate Synthesis via Paal-Knorr Condensation

Demonstrated successfully as a precursor to pyrrole-pyrazole hybrid structures via citric acid-catalyzed Paal-Knorr chemistry, the scaffold supports the synthesis of complex heterocycles relevant to herbicide and pesticide discovery. The mild, eco-friendly reaction conditions reported (stoichiometric reactants, biodegradable catalyst) make this an attractive route for scale-up in agrochemical process chemistry, where cost and environmental footprint are key procurement drivers.

Analytical Reference Standard for Brominated Pyrazole Impurity Profiling

The compound's well-defined structure (InChI key: HQNNVHWAUQVTKE-UHFFFAOYSA-N), high commercial purity (98%), and multi-vendor availability make it suitable as an analytical reference standard for LC-MS and HPLC impurity profiling of more complex brominated pyrazole drug substances. The consistent purity across suppliers reduces the risk of batch-to-batch variability in regulatory analytical methods.

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